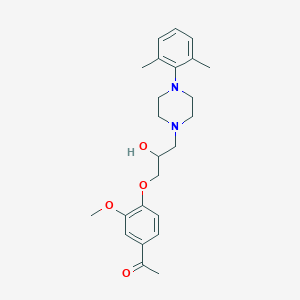

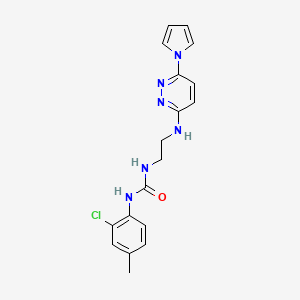

![molecular formula C26H23N3OS B2514154 2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 921106-10-7](/img/structure/B2514154.png)

2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide" is a complex organic molecule that is likely to have been synthesized for its potential applications in various fields such as pharmaceuticals or materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of solvents like toluene and methanol . The process is typically confirmed through various analytical techniques, including elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction. These methods ensure the correct structure and purity of the synthesized compound.

Molecular Structure Analysis

For compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide, the molecular structure is often determined using single-crystal X-ray diffraction, which provides precise information about the unit-cell parameters and the overall crystal structure . The geometrical parameters obtained from such analyses are crucial for understanding the molecular conformation and the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

Although the specific chemical reactions of "2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide" are not detailed in the provided papers, similar compounds exhibit intermolecular interactions such as hydrogen bonding, which can significantly influence their reactivity and interaction with other molecules . These interactions are often characterized by various spectroscopic methods and can be crucial for the compound's function and application.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by a range of techniques, including vibrational spectroscopy (FT-IR), NMR spectroscopy, and UV-Visible spectroscopy . These analyses provide insights into the stability of the molecule, charge transfer, and electronic properties, which are important for understanding the behavior of the compound under different conditions. Additionally, thermal analyses like thermogravimetric analysis and differential thermal analysis can shed light on the compound's stability upon heating.

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Research has explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, demonstrating the potential of pyrazole-acetamide derivatives in developing antioxidant agents. The study by Chkirate et al. (2019) highlighted the effect of hydrogen bonding on the self-assembly process of these complexes, contributing to their structural integrity and functional properties in antioxidant applications (Chkirate et al., 2019).

Antimicrobial Activities

Another domain of application for pyrazole-acetamide derivatives is in the development of antimicrobial agents. Saravanan et al. (2010) synthesized novel thiazoles by incorporating a pyrazole moiety, which showed significant antibacterial and antifungal activities. This suggests the potential of such compounds in creating new antimicrobial medications, addressing the growing concern of antimicrobial resistance (Saravanan et al., 2010).

Corrosion Inhibition

Pyrazoline derivatives have been studied for their application in corrosion inhibition for mild steel in acidic media. Lgaz et al. (2018) demonstrated that these compounds act as effective corrosion inhibitors, offering protection for metals in industrial environments. This research opens pathways for developing new corrosion-resistant materials and coatings, enhancing the longevity and durability of metal structures (Lgaz et al., 2018).

Toxicological Evaluation for Safety Assessment

A toxicological evaluation of a novel cooling agent closely related to the chemical structure showed it to be safe for use in food and beverage applications. This study by Karanewsky et al. (2015) emphasizes the importance of assessing the safety profiles of new compounds, particularly those intended for consumption, ensuring they meet health standards without adverse effects on consumers (Karanewsky et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3OS/c1-18-6-5-9-22(14-18)29-26(23-16-31-17-24(23)28-29)27-25(30)15-19-10-12-21(13-11-19)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECHBRVMLMLIKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

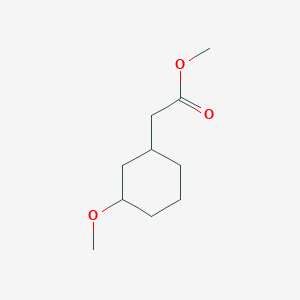

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

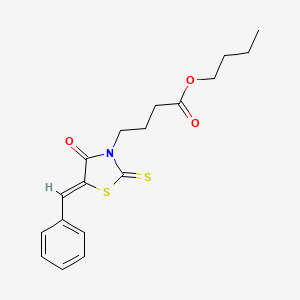

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)

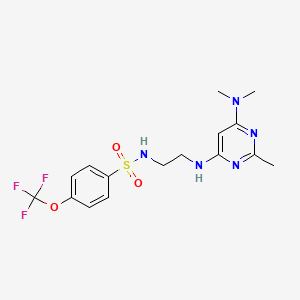

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)